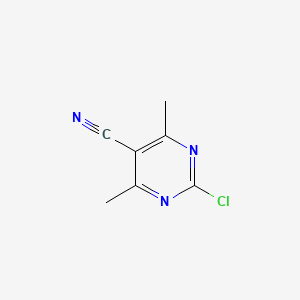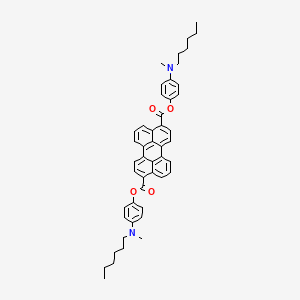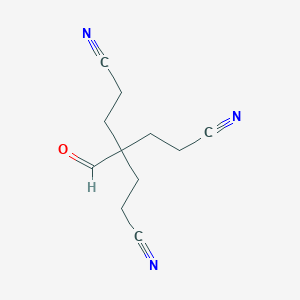![molecular formula C10H9BrO2 B13103587 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a brominated derivative of dihydrobenzo[b]oxepin, a compound known for its diverse chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 7th position and a ketone group at the 4th position within the oxepin ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one typically involves the bromination of 2,3-dihydrobenzo[b]oxepin-4(5H)-one. One common method is the use of N-bromosuccinimide (NBS) in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the 7th position of the oxepin ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state oxepin derivatives.
Reduction: Formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: Formation of various substituted oxepin derivatives depending on the nucleophile used.
科学研究应用
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, interfering with cellular signaling pathways, or inducing oxidative stress in target cells.
相似化合物的比较
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the oxepin ring.
4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Contains an amino group at the 4th position instead of a ketone group.
7-Fluoro-2,3-dihydrobenzo[b]oxepin-4(5H)-one: Fluorine atom at the 7th position instead of bromine.
Uniqueness
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is unique due to the presence of both a bromine atom and a ketone group within the oxepin ring structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
7-bromo-3,5-dihydro-2H-1-benzoxepin-4-one |
InChI |
InChI=1S/C10H9BrO2/c11-8-1-2-10-7(5-8)6-9(12)3-4-13-10/h1-2,5H,3-4,6H2 |
InChI 键 |
YRTVYCOACNKBPV-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(CC1=O)C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)



![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)

![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)



![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)

